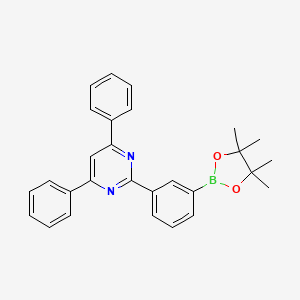![molecular formula C9H18Cl2N2O2 B12284151 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride is a bicyclic organic compound with the molecular formula C9H17ClN2O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride involves its role as a nucleophilic catalyst. The compound’s bicyclic structure and nitrogen atoms make it highly nucleophilic, allowing it to participate in various catalytic processes. It can activate substrates by forming intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its use as a catalyst in organic synthesis.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Triethylenediamine (TEDA): Another derivative of DABCO, used as a catalyst in polymerization reactions.
The uniqueness of this compound lies in its specific functional groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H18Cl2N2O2 |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10;;/h8H,2-7H2,1H3;2*1H |
Clave InChI |
FMTMULWQIWTSPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN2CCN1CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)


![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

